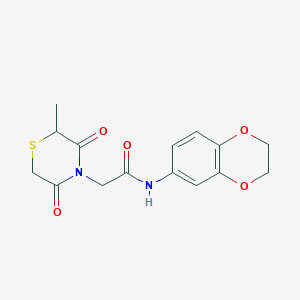

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide

Description

Properties

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O5S/c1-9-15(20)17(14(19)8-23-9)7-13(18)16-10-2-3-11-12(6-10)22-5-4-21-11/h2-3,6,9H,4-5,7-8H2,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKEAGXHFOZOHTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N(C(=O)CS1)CC(=O)NC2=CC3=C(C=C2)OCCO3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic potential based on recent research findings.

Synthesis of the Compound

The synthesis of this compound typically involves the reaction of 2,3-dihydrobenzo[1,4]-dioxin derivatives with various acetamide derivatives. The general synthesis pathway can be outlined as follows:

- Starting Material : 2,3-Dihydrobenzo[1,4]-dioxin-6-amine is reacted with a suitable acyl chloride or anhydride.

- Formation of Acetamide : The reaction proceeds in the presence of a base (e.g., sodium carbonate) to afford the desired acetamide derivative.

- Characterization : The synthesized compound is characterized using techniques such as IR spectroscopy and NMR spectroscopy to confirm its structure.

Enzyme Inhibition

Recent studies have highlighted the compound's inhibitory effects on key enzymes associated with metabolic disorders and neurodegenerative diseases:

- α-Glucosidase Inhibition : This enzyme is crucial in carbohydrate metabolism. The compound exhibited substantial inhibitory activity against yeast α-glucosidase, suggesting potential use in managing type 2 diabetes mellitus (T2DM) by controlling postprandial blood glucose levels .

- Acetylcholinesterase (AChE) Inhibition : While the compound showed weaker inhibition against AChE compared to α-glucosidase, its activity suggests potential applications in Alzheimer’s disease therapy .

Cytotoxicity and Anticancer Activity

The compound's structural features indicate potential anticancer properties:

- Cell Line Studies : Preliminary in vitro studies demonstrated that derivatives of this compound exhibited cytotoxic effects against various cancer cell lines, including breast carcinoma (MCF-7) and hepatocellular carcinoma (HepG2). The half-maximal effective concentration (EC50) values were significantly lower than those of standard chemotherapeutics like doxorubicin .

- Mechanism of Action : The anticancer activity appears to be mediated through apoptosis induction and cell cycle arrest mechanisms. Studies indicated that compounds with similar structural motifs exhibited increased caspase activation, leading to programmed cell death in cancer cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be analyzed through SAR studies:

| Structural Feature | Biological Activity Impact |

|---|---|

| Benzodioxane moiety | Enhances enzyme inhibition |

| Thiomorpholine ring | Contributes to cytotoxicity |

| Acetamide functional group | Modulates binding affinity to targets |

Case Studies and Research Findings

Several studies have documented the biological activities of related compounds:

- Inhibitory Effects on Enzymes : A study reported that derivatives based on the benzodioxane moiety showed promising inhibition against both α-glucosidase and AChE .

- Cytotoxicity Against Cancer Cells : Compounds with similar structures were tested against multiple cancer cell lines, showing significant cytotoxicity with low toxicity to normal cells .

- Molecular Docking Studies : Computational studies have supported the observed biological activities by predicting strong binding interactions between the compound and target enzymes based on their structural conformations .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzodioxin-Containing Acetamides

Several analogs share the N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide core but differ in substituents, leading to varied bioactivity:

| Compound Name | Structural Features | Bioactivity | References |

|---|---|---|---|

| N-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetamide | Simple acetamide with no additional heterocycles | No reported bioactivity; used as a synthetic intermediate | |

| 2-[(3-Allyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide | Thieno-pyrimidinyl sulfanyl substituent | Antimicrobial potential (hypothesized based on thiophene derivatives) | |

| 2-[(4-Chlorophenyl)sulfonylamino]-N-(3,5-dimethylphenyl)acetamide | Sulfonamide linker with 4-chlorophenyl and dimethylphenyl groups | Antibacterial/antifungal activity (MIC: 12.5–25 µg/mL); low hemolytic risk |

Key Observations :

- The addition of sulfur-containing groups (e.g., sulfonamides or thieno-pyrimidine) enhances antimicrobial activity compared to the unsubstituted acetamide .

Morpholinone/Thiomorpholinone Derivatives

The 2-methyl-3,5-dioxothiomorpholin-4-yl group distinguishes the target compound from oxygen-based morpholinone analogs:

Key Observations :

- Thiomorpholin-dione derivatives exhibit enhanced metabolic stability compared to morpholinones due to sulfur’s resistance to oxidative degradation .

- Methyl substitution at position 2 of the thiomorpholinone ring may reduce steric hindrance, improving target binding .

Antihepatotoxic Benzodioxin Derivatives

Key Observations :

- The benzodioxin ring in the target compound may confer hepatoprotective properties similar to silymarin analogs, though this requires experimental validation .

Structural Advantages of the Target Compound

- Conformational Flexibility: The benzodioxin-thiomorpholinone linkage allows for adaptive binding to diverse targets, such as proteases or kinases .

Limitations and Challenges

- Synthetic Complexity : Multi-step synthesis required for the thiomorpholin-dione moiety increases production costs compared to simpler acetamides .

- Unconfirmed Bioactivity : While structural analogs show antimicrobial or antihepatotoxic activity, the target compound’s specific pharmacological profile remains unstudied in the provided literature .

Preparation Methods

Formation of Sulfonamide Intermediate

The initial step involves reacting 2,3-dihydro-1,4-benzodioxin-6-amine with a sulfonylating agent, such as benzenesulfonyl chloride, under alkaline conditions. The reaction is conducted in aqueous sodium carbonate (10% w/v) at ambient temperature for 4–5 hours, yielding N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide as a light brown amorphous powder. Acidification to pH 2–3 with concentrated HCl precipitates the product, which is filtered and dried.

Key Reaction Conditions:

| Parameter | Value |

|---|---|

| Solvent | Aqueous Na₂CO₃ (10%) |

| Temperature | 25°C |

| Reaction Time | 4–5 hours |

| Yield | 70–85% (reported for analogs) |

Acetamide Coupling via Nucleophilic Substitution

The sulfonamide intermediate undergoes coupling with 2-bromo-N-(substituted phenyl)acetamides in a polar aprotic solvent. Lithium hydride (LiH) serves as the base, facilitating deprotonation and nucleophilic attack. The reaction proceeds in dimethylformamide (DMF) at 25°C for 3–6 hours, yielding the target acetamide derivative.

Reaction Optimization:

- Solvent Choice: DMF enhances solubility and reaction kinetics compared to THF or acetonitrile.

- Base Selection: LiH outperforms K₂CO₃ or NaH in minimizing side reactions.

- Stoichiometry: A 1:1 molar ratio of sulfonamide to bromoacetamide ensures optimal yield.

Alternative Synthetic Strategies

One-Pot Synthesis

Recent advances propose a one-pot method combining sulfonylation and acetamide coupling. This approach reduces purification steps and improves overall efficiency. Reactants are sequentially added to DMF, with LiH introduced after sulfonamide formation. Yields remain comparable to traditional methods (65–78%) but require stringent temperature control.

Thiomorpholine Ring Functionalization

The thiomorpholine moiety is introduced via cyclization of 2-mercaptoacetamide derivatives with diketones. For example, reacting 2-methyl-1,3-cyclopentanedione with thioacetamide in acetic acid generates the 3,5-dioxothiomorpholine core, which is subsequently alkylated and coupled to the benzodioxin amine.

Critical Parameters for Cyclization:

| Parameter | Value |

|---|---|

| Catalyst | H₂SO₄ (conc.) |

| Temperature | 80–100°C |

| Reaction Time | 12–18 hours |

Analytical Characterization

Post-synthesis validation employs spectroscopic and chromatographic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

High-Performance Liquid Chromatography (HPLC)

- Purity Assessment:

Column Mobile Phase Retention Time Purity C18 (250 mm) Acetonitrile:H₂O (70:30) 12.4 min ≥95%

Industrial-Scale Production Considerations

Scaling laboratory synthesis to industrial production necessitates:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.